molecular formula C14H18N2O4 B2760618 1-benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate CAS No. 762233-34-1

1-benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate

Cat. No. B2760618
CAS RN: 762233-34-1
M. Wt: 278.308
InChI Key: DMYAHNRIJNKMAH-NEPJUHHUSA-N
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Description

1-Benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate, commonly known as BMD, is a synthetic compound used for a variety of scientific research applications. It is an amine-containing carboxylic acid derivative, which has a molecular weight of 247.31 g/mol and a boiling point of 204-205°C. BMD has been used in numerous laboratory experiments, including those related to drug discovery, enzyme inhibition, and protein-protein interactions. This article will discuss the synthesis method of BMD, its application in scientific research, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Catalytic Reactions and Synthesis

One study detailed the platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines. This process enabled the synthesis of pyrrolidine derivatives, including 1-benzyl-2-methyl-4,4-diphenylpyrrolidine, showcasing the functional group compatibility and moisture insensitivity of the reaction. This method provides a pathway for the synthesis of complex pyrrolidines from simpler precursors (C. Bender & R. Widenhoefer, 2005).

Pharmacological Tools

Another study focused on the synthesis and biological evaluation of a 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, demonstrating selectivity for metabotropic glutamate receptor 6 (mGluR6). This compound may serve as a valuable tool for pharmacological research, contributing insights into receptor selectivity and potential therapeutic applications (W. Tueckmantel et al., 1997).

Antimicrobial Activity

Research on novel pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, was conducted under microwave-assisted synthesis conditions. One of the derivatives demonstrated significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (K. Sreekanth & A. Jha, 2020).

Neuroprotection and Receptor Selectivity

A study on aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC) revealed its potency as a selective agonist for mGlu2 and mGlu3 receptors. In cortical cultures, this compound attenuated neuronal degeneration induced by NMDA, suggesting its protective role against excitotoxic neuronal death and its potential as a neuroprotective drug (G. Battaglia et al., 1998).

Organic Chemistry and Derivatization

Research on electrogenerated chemiluminescence (ECL) derivatization reagents for carboxylic acids and amines in high-performance liquid chromatography (HPLC) identified 2-(2-aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine as selective and sensitive derivatization agents. This study highlights the application of pyrrolidine derivatives in analytical chemistry, improving the detection sensitivity for carboxylic acids and amines (H. Morita & M. Konishi, 2002).

properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYAHNRIJNKMAH-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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